3-Chloro-3-(4-chlorophenyl)methacrylaldehyde
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Overview
Description
3-Chloro-3-(4-chlorophenyl)methacrylaldehyde: is an organic compound with the molecular formula C10H8Cl2O . It is a derivative of methacrylaldehyde, featuring a chloro group and a chlorophenyl group. This compound is known for its applications in organic synthesis and its potential use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde typically involves the reaction of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drug candidates with antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde involves its interaction with various molecular targets. The chloro and chlorophenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
- 3-Chloro-3-(4-bromophenyl)methacrylaldehyde
- 3-Chloro-3-(4-methylphenyl)methacrylaldehyde
Comparison: Compared to its analogs, 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical transformations. The chloro groups also influence the compound’s physical properties, such as solubility and boiling point .
Properties
CAS No. |
84682-29-1 |
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Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(4-chlorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(6-13)10(12)8-2-4-9(11)5-3-8/h2-6H,1H3/b10-7- |
InChI Key |
BHJZUQREERYDNK-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |
Origin of Product |
United States |
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